2-Bromobenzo[d]oxazole-6-thiol
Description
2-Bromobenzo[d]oxazole-6-thiol is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with a bromine atom at the 2-position and a thiol (-SH) group at the 6-position. The benzo[d]oxazole scaffold combines a benzene ring fused with an oxazole ring (containing oxygen and nitrogen), distinguishing it from benzothiazole derivatives (which contain sulfur instead of oxygen). The bromine atom enhances electrophilic reactivity, while the thiol group confers nucleophilic and redox-active properties, making this compound valuable in pharmaceutical synthesis, catalysis, and materials science .
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H |
InChI Key |
VOBFPVIFGZZQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)OC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-6-thiol typically involves the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then brominated at the 2-position. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of 2-Bromobenzo[d]oxazole-6-thiol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent oxazole ring. Common reagents and outcomes include:
Table 1: Substitution Reactions at Position 2
-
Mechanism : The bromine is displaced via a two-step process: (1) deprotonation of the thiol group stabilizes the intermediate, and (2) nucleophilic attack occurs at the activated aryl bromide .
Oxidation and Reduction Reactions
The thiol group at position 6 is redox-active, participating in the following transformations:
Table 2: Reactivity of the Thiol Group
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Benzo[d]oxazole-6-sulfonic acid | Forms stable sulfonate | |
| Disulfide Formation | I₂, EtOH | 6,6'-Disulfide dimer | Reversible in reducing environments | |
| Reduction | NaBH₄, MeOH | Benzo[d]oxazole-6-hydrothiol | Rarely utilized |
-
Key Insight : Oxidation to sulfonic acids enhances water solubility, making derivatives suitable for biological assays.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed coupling, expanding structural diversity:
Table 3: Suzuki-Miyaura Coupling Examples
-
Optimization : Yields improve with electron-rich boronic acids and polar aprotic solvents like DMF .
Heterocyclic Ring Functionalization
The oxazole ring itself undergoes electrophilic substitution, though reactivity is modulated by substituents:
Key Reactions:
-
Halogenation : Treatment with NBS (N-bromosuccinimide) under radical conditions brominates the benzene ring at position 4 or 5 .
-
Cycloaddition : Reacts with dienophiles in Diels-Alder reactions to form fused polycyclic systems .
Table 4: Functional Group Reactivity
| Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Dominant Mechanism |
|---|---|---|---|
| C-Br | Amines | 1.2 × 10⁻³ | SNAr |
| -SH | Electrophiles (e.g., Mel) | 4.8 × 10⁻² | Nucleophilic acyl substitution |
-
Bromine : 10× slower reactivity compared to thiol due to steric hindrance and electronic effects.
Scientific Research Applications
Pharmaceutical Development
2-Bromobenzo[d]oxazole-6-thiol serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting infectious diseases and cancer. Its structural properties allow for modifications that enhance the efficacy of drug candidates. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes associated with cancer progression, thereby offering a potential therapeutic pathway .
Material Science
In material science, 2-Bromobenzo[d]oxazole-6-thiol is utilized to develop advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors. Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Analytical Chemistry
The compound is also employed as a reagent in analytical chemistry. It aids in the detection and quantification of metal ions, which is vital for environmental monitoring and quality control processes. For example, studies have demonstrated its effectiveness in complexometric titrations and spectrophotometric methods, providing reliable results for trace metal analysis in environmental samples .
Biological Research
In biological research, 2-Bromobenzo[d]oxazole-6-thiol has been explored for its role in enzyme inhibition and cellular signaling pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular responses related to disease mechanisms. Case studies highlight its potential as a lead compound in developing therapeutics aimed at modulating signaling pathways involved in cancer and inflammatory diseases .
Organic Synthesis
The compound is recognized for its versatility in organic synthesis as a building block for creating complex molecules. Its reactivity allows chemists to employ it in various reactions, including nucleophilic substitutions and cross-coupling reactions. This application is particularly significant in synthesizing novel compounds with potential biological activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the efficacy of 2-Bromobenzo[d]oxazole-6-thiol derivatives against cancer cell lines | Identified several derivatives with significant inhibitory effects on tumor growth |
| Polymer Development Research | Explored the incorporation of 2-Bromobenzo[d]oxazole-6-thiol into polymer composites | Enhanced mechanical strength and thermal stability observed in modified polymers |
| Environmental Analysis Study | Utilized 2-Bromobenzo[d]oxazole-6-thiol as a reagent for detecting heavy metals | Demonstrated high sensitivity and specificity in quantifying metal ions in water samples |
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-6-thiol involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication and reducing virulence . In anticancer applications, it may interfere with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Core Heteroatom Effects
Table 1: Core Structural Features
| Compound | Core Structure | Substituents (Position) | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Bromobenzo[d]oxazole-6-thiol | Benzo[d]oxazole | Br (2), -SH (6) | 230.08* |
| 2-Bromo-6-fluorobenzothiazole | Benzothiazole | Br (2), F (6) | 230.07 |
| 2-Bromobenzo[d]thiazole-6-carboxylic Acid | Benzothiazole | Br (2), -COOH (6) | 258.09 |
| 6-Chlorobenzoxazole-2-methanamine | Benzo[d]oxazole | Cl (6), -CH2NH2 (2) | 198.63 |
*Calculated based on formula C7H4BrNOS.
- Core Heteroatoms : The substitution of oxygen (oxazole) vs. sulfur (thiazole) alters electronic properties. Benzothiazoles exhibit greater polarizability and π-conjugation due to sulfur’s larger atomic radius, whereas benzo[d]oxazoles are more electronegative, influencing solubility and reactivity in cross-coupling reactions .
Electronic and Reactivity Profiles
Table 2: Substituent Effects on Reactivity
- Thiol vs. Carboxylic Acid : The thiol group (pKa ~10) is less acidic than carboxylic acid but participates in metal chelation and redox reactions, unlike the carboxylate .
- Halogen Effects : Bromine’s leaving-group ability facilitates cross-coupling (e.g., Suzuki), whereas fluorine’s electronegativity enhances stability in aromatic systems .
Physical and Thermodynamic Properties
Table 3: Physical Properties
- Thermal Stability : The carboxylic acid derivative (444.1°C boiling point) exhibits higher thermal stability than thiol or amine analogs, likely due to hydrogen-bonding networks .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromobenzo[d]oxazole-6-thiol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in a DME/water solvent system under microwave irradiation (150°C, 5–45 minutes). Yield optimization involves adjusting equivalents of arylboronic acids (1.3 equiv relative to brominated intermediates) and ensuring anhydrous conditions to minimize side reactions . Characterization via ¹H NMR (e.g., δ 8.87–8.79 ppm for aromatic protons) and mass spectrometry (e.g., [M + Na–2H]⁻ at 398.8 m/z) is critical for confirming purity .
Q. How can researchers validate the structural integrity of 2-bromobenzo[d]oxazole-6-thiol derivatives?
- Methodological Answer : Use multi-spectral analysis:
- ¹H/¹³C NMR : Aromatic protons in DMSO-d₆ typically appear at δ 6.8–8.9 ppm, with NH₂ groups at δ 3.65 ppm .
- IR Spectroscopy : Key peaks include NH stretches (~3325 cm⁻¹), C=N (~1595 cm⁻¹), and Ar–Br (~600 cm⁻¹) .
- Mass Spectrometry (ESI) : Confirm molecular ion clusters (e.g., [M + Na]⁺ or [M–H]⁻) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for 2-bromobenzo[d]oxazole-6-thiol derivatives across different assays?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., bacterial strain variability or solvent interference). To address this:
- Standardize assays : Use consistent bacterial strains (e.g., Acinetobacter baumannii ATCC 19606) and solvent controls (DMSO ≤1% v/v) .
- Dose-response curves : Calculate IC₅₀ values with triplicate replicates to assess potency variability .
- SAR analysis : Compare substituent effects (e.g., 6-bromo vs. 6-methoxy groups) on antimicrobial activity .
Q. How can computational modeling enhance the design of 2-bromobenzo[d]oxazole-6-thiol-based DNA gyrase inhibitors?
- Methodological Answer :
- Molecular docking : Use tools like AutoDock Vina to predict binding affinities to E. coli GyrB ATPase (PDB: 1KIJ). Prioritize derivatives with hydrogen bonds to Asp73 and hydrophobic interactions with Val167 .
- ADMET prediction : Employ SwissADME to optimize logP (ideally 2–3) and rule out Pan-Assay Interference Compounds (PAINS) .
Q. What are the key challenges in synthesizing 2-bromobenzo[d]oxazole-6-thiol analogs with electron-withdrawing substituents, and how can they be mitigated?
- Methodological Answer : Electron-deficient arylboronic acids (e.g., nitro or trifluoromethyl groups) reduce coupling efficiency due to slower transmetallation. Solutions include:
- Catalyst optimization : Use PdCl₂(dppf) with higher thermal stability.
- Microwave parameters : Extend irradiation time (up to 60 minutes) and increase temperature to 160°C .
- Purification : Employ gradient silica gel chromatography (hexane/EtOAc 4:1 to 1:1) to isolate polar byproducts .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR data for 2-bromobenzo[d]oxazole-6-thiol derivatives?
- Methodological Answer : Contradictions may stem from tautomerism or solvent effects. For example:
- Tautomeric shifts : Thiol ↔ thione equilibria in DMSO-d₆ can alter NH proton signals. Use deuterated chloroform (CDCl₃) to stabilize the dominant tautomer .
- Solvent peaks : Subtract residual DMSO-d₅ (δ 2.50 ppm) or water (δ 3.33 ppm) signals during integration .
Q. What analytical methods are recommended for assessing the stability of 2-bromobenzo[d]oxazole-6-thiol under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C over 24 hours.
- LC-UV : Track λmax shifts (e.g., 276.5 nm in ethanol) to detect hydrolyzed products .
- Stability criteria : ≥90% compound recovery after 6 hours indicates suitability for in vivo studies .
Experimental Design Considerations
Q. How can researchers design a robust SAR study for 2-bromobenzo[d]oxazole-6-thiol derivatives targeting anticancer activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
